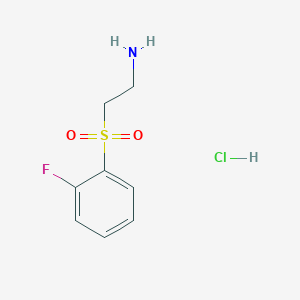

2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride

描述

2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H11ClFNO2S and its molecular weight is 239.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Future research will likely provide insights into these effects, contributing to our understanding of the compound’s potential therapeutic applications.

生物活性

2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNOS

- Molecular Weight : 239.69 g/mol

- CAS Number : 2905-21-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety is known to influence the compound's binding affinity and selectivity towards specific proteins.

Antitumor Activity

The compound's potential antitumor activity has not been extensively documented; however, related sulfonamide derivatives have shown promise against various cancer cell lines. For example, certain sulfonamide derivatives demonstrated cytotoxicity against human colon cancer cells and leukemia cell lines . This raises the possibility that this compound could exhibit similar effects.

Study on Influenza Virus Inhibition

In a controlled study, an aryl sulfonamide was shown to reduce the number of cells infected by influenza viruses significantly. The compound demonstrated an IC50 value of approximately 16.79 nM for viral protein expression inhibition in A549 cells . Although this study did not directly test this compound, it provides a relevant context for understanding the potential antiviral mechanisms of related compounds.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the aniline moiety in sulfonamide compounds can significantly affect their biological activity. For instance, altering halogen positions on the aromatic ring led to variations in potency against viral infections . This suggests that similar modifications could be explored for enhancing the efficacy of this compound.

Data Tables

常见问题

Q. What are the common synthetic routes for 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride, and how is purity validated?

Basic Research Question

The compound is typically synthesized via sulfonylation of a fluorobenzenesulfonyl chloride derivative with a primary amine, followed by salt formation. Key reagents include fluorobenzenesulfonyl chlorides and reducing agents (e.g., sodium borohydride) under anhydrous conditions . Purity is validated using NMR spectroscopy (to confirm structural integrity) and mass spectrometry (to verify molecular weight and absence of byproducts). High-performance liquid chromatography (HPLC) may also quantify impurities (<1%) .

Q. How do researchers confirm the structural integrity of this compound using spectroscopic methods?

Basic Research Question

1H/13C NMR identifies the fluorobenzenesulfonyl group (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) and the ethylamine moiety (δ 2.8–3.5 ppm for CH2NH2). FT-IR confirms sulfonyl (S=O stretch at ~1350 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) functional groups. High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C8H10ClFNO2S) .

Q. What strategies optimize reaction yields during synthesis under varying conditions?

Advanced Research Question

Yield optimization involves:

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine reduces unreacted starting material.

- Catalysis : Triethylamine (TEA) as a base improves reaction efficiency by scavenging HCl .

Data from analogous compounds show yield improvements from 60% to 85% under optimized conditions .

Q. How are contradictions in spectral data resolved during structural elucidation?

Advanced Research Question

Contradictions (e.g., unexpected splitting in NMR or missing MS fragments) are addressed by:

- 2D NMR (COSY, HSQC) to confirm proton-proton correlations and carbon assignments.

- Isotopic labeling studies to trace unexpected peaks (e.g., deuterated solvents interfering with amine signals).

- Computational modeling (DFT calculations) to predict spectra and compare with experimental data .

Q. What safety protocols are critical when handling this compound?

Basic Research Question

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

- Emergency measures : Neutralize spills with sodium bicarbonate and rinse with copious water .

Q. How can researchers design experiments to evaluate its bioactivity in receptor binding studies?

Advanced Research Question

- Radioligand binding assays : Use tritiated or fluorescent analogs to quantify affinity for targets (e.g., serotonin receptors).

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50 values.

- Control experiments : Compare with known agonists/antagonists (e.g., fluoxetine for serotonin reuptake inhibition) .

- Structural analogs : Modify the fluorobenzenesulfonyl group to assess SAR (structure-activity relationships) .

Q. What physicochemical properties influence its reactivity in aqueous solutions?

Basic Research Question

- Solubility : High water solubility due to the hydrochloride salt (≥50 mg/mL at pH 7).

- pKa : The amine group has a pKa ~9.5, making it protonated under physiological conditions.

- Hydrolytic stability : The sulfonyl group resists hydrolysis at neutral pH but degrades under strong acids/bases .

Q. What methodologies assess its stability under long-term storage conditions?

Advanced Research Question

属性

IUPAC Name |

2-(2-fluorophenyl)sulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S.ClH/c9-7-3-1-2-4-8(7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYZATBPTDHCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。